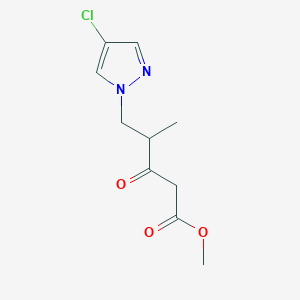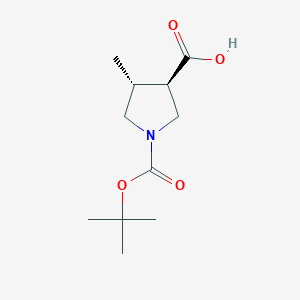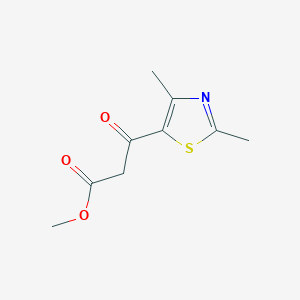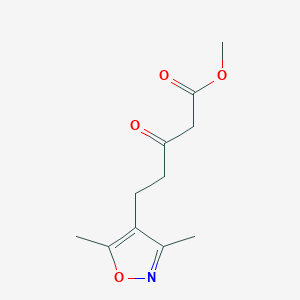
2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole
Übersicht
Beschreibung
Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl ketones has been a topic of interest in recent years . Various methods have been developed, including the trifluoromethylation of carboxylic acids mediated by fluoroarenes . This protocol is safe and metal-free, operates under mild reaction conditions, and does not require any external additives .Chemical Reactions Analysis
Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Heterocyclic Systems
Research has explored the synthesis of various fused heterocyclic systems using compounds similar to 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole. For example, N-chloromethyl-2-thiono-benzoxazole undergoes nucleophilic substitution to afford s-triazolo- and 1,2,4-oxadiazolo fused systems. These compounds are characterized by their spectral data and elemental analyses (Abdel-rahman et al., 1993).
Synthesis and Biological Evaluation
Some research efforts have been directed at synthesizing various benzoxazole derivatives and evaluating their biological activities. For instance, a class of 5,7-dichloro-1,3-benzoxazole derivatives showed significant antimicrobial and cytotoxic activities, highlighting their potential in pharmaceutical applications (Jayanna et al., 2013).
Reactivity and Applications in Probe Sensing
Studies have also investigated the application of benzoxazole derivatives in probe sensing for pH and metal cations. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been found suitable for sensing magnesium cation, with high sensitivity to pH and selectivity in metal cations (Tanaka et al., 2001).
Development of Novel Inhibitor Molecules
Research into benzoxazole compounds includes the development of novel inhibitor molecules for enzymes like Topoisomerase II. Compounds such as 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole have been synthesized and studied for their potential applications in the design of new drugs and light harvesting efficiency in dye-sensitized solar cells (Mary et al., 2019).
Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzoxazoles
Efficient methods for synthesizing 2-trifluoromethyl and 2-difluoromethyl substituted benzoxazoles have been developed. These derivatives are potential precursors for the new generation of gem-difluoromethylene linked identical or non-identical twin molecules for drug synthesis (Ge et al., 2007).
Safety And Hazards
Zukünftige Richtungen
The field of trifluoromethylation reactions is expected to continue to grow, improving the propensity towards further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEXBVWLAPVPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241873 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole | |
CAS RN |
944897-69-2 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)







![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)




